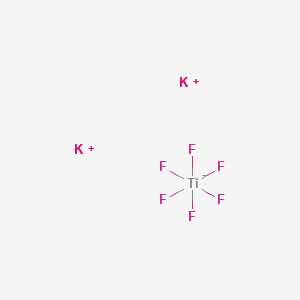

Dipotassium titanium hexafluoride

Description

Properties

IUPAC Name |

dipotassium;titanium(4+);hexafluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBCUJUGULOGC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.054 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-27-0 | |

| Record name | Titanate(2-), hexafluoro-, potassium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure Analysis of Dipotassium Titanium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of dipotassium titanium hexafluoride (K₂TiF₆), a compound of interest for its applications in materials science and as a precursor for titanium metal and alloys. This document details the crystallographic parameters, experimental protocols for structure determination, and synthesis methodologies.

Crystal Structure and Properties

This compound crystallizes in the trigonal system, belonging to the space group P-3m1. The structure is characterized by isolated [TiF₆]²⁻ octahedra, with K⁺ ions providing charge balance. Each titanium ion (Ti⁴⁺) is octahedrally coordinated to six fluoride ions (F⁻)[1][2]. The potassium ions (K⁺) are coordinated to twelve fluoride ions[1][3].

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 (No. 164) | [1] |

| Lattice Constant (a) | 5.715 ± 0.002 Å | [1] |

| Lattice Constant (c) | 4.656 ± 0.001 Å | [1] |

| Unit Cell Volume | 131.6 ų | Calculated |

| Molecules per Unit Cell (Z) | 1 | [1] |

| Calculated Density | 3.01 g/cm³ | [1] |

| Observed Density | 3.07 g/cm³ | [1] |

Table 2: Interatomic Distances

| Bond | Distance (Å) | Reference |

| Ti - F | ~1.86 - 1.91 | [1][2] |

| K - F | 2.75 | [1] |

| K - F | 2.87 | [1] |

| K - F | 3.08 | [1] |

Experimental Protocols

The determination and refinement of the crystal structure of K₂TiF₆ primarily rely on single-crystal X-ray diffraction and powder X-ray diffraction techniques.

2.1. Single-Crystal X-ray Diffraction

This method provides precise information about the atomic arrangement within the crystal.

-

Crystal Growth: Crystals of K₂TiF₆ can be grown from an aqueous solution[3]. A common method involves dissolving titanium dioxide (TiO₂) in hydrofluoric acid (HF) and precipitating the salt by adding potassium bifluoride (KHF₂)[1].

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often employing direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods, which may include anisotropic displacement parameters for the atoms to account for their thermal vibrations[3].

2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases and determine the lattice parameters of a polycrystalline sample.

-

Sample Preparation: A fine powder of the K₂TiF₆ sample is prepared to ensure random orientation of the crystallites. The powder may be mixed with a diluent like finely ground silica gel to reduce preferred orientation[4].

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the lattice parameters, and the relative intensities can be compared to calculated patterns to confirm the crystal structure[4]. Rietveld refinement can be employed for a more detailed analysis of the crystal structure from powder diffraction data.

2.3. Neutron Diffraction

While X-ray diffraction is the primary method cited for K₂TiF₆, neutron diffraction is a complementary technique that is particularly useful for locating light atoms, such as fluorine, with high precision. The principles of data collection and analysis are similar to X-ray diffraction, but a neutron source is used instead of an X-ray source[5].

Synthesis Methodologies

Several methods have been reported for the synthesis of this compound.

3.1. Precipitation Method

This is a conventional method for synthesizing K₂TiF₆.

-

Titanium dioxide (TiO₂) is dissolved in hydrofluoric acid (HF) to form fluotitanic acid (H₂TiF₆).

-

Potassium hydroxide (KOH) or potassium bifluoride (KHF₂) is then added to the solution to precipitate K₂TiF₆ crystals[1][6]. The reaction can be represented as: H₂TiF₆ + 2KOH → K₂TiF₆ + 2H₂O

3.2. Organic Solvent-Assisted Co-precipitation

This method aims to improve the quantum efficiency and morphology of the resulting crystals, particularly for doped materials like K₂TiF₆:Mn⁴⁺. The addition of an organic solvent, such as an alcohol, during the co-precipitation process can influence the particle size and shape[7].

3.3. Cation-Exchange-Assisted Recrystallization

This technique can be employed to produce high-performance phosphors, such as K₂TiF₆:Mn⁴⁺, with enhanced absorbance and quantum efficiency[2].

Visualizations

Caption: Experimental workflow for the synthesis and crystal structure determination of K₂TiF₆.

Caption: Coordination environment of Titanium and Potassium ions in the K₂TiF₆ crystal structure.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. govinfo.gov [govinfo.gov]

- 5. Neutron Scattering Studies of Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 7. Organic solvent-assisted co-precipitation synthesis of red-emitting K2TiF6:Mn phosphors with improved quantum efficiency and optimized morphology - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the Structure of Potassium Hexafluorotitanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive crystallographic information for Potassium Hexafluorotitanate (K₂TiF₆), a compound of interest in various scientific and industrial applications. This document outlines the material's crystal structure, experimental protocols for its synthesis and analysis, and key quantitative data for researchers in materials science and related fields.

Crystallographic Data Summary

The crystallographic data for K₂TiF₆ has been compiled from peer-reviewed literature and crystallographic databases. The key parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 (No. 164) | [1] |

| Lattice Parameters | a = 5.715(2) Å, c = 4.656(1) Å | [1] |

| Unit Cell Volume | 131.6 ų | Calculated |

| Formula Units (Z) | 1 | [1] |

| Calculated Density | 3.01 g/cm³ | [1] |

| Observed Density | 3.07 g/cm³ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of K₂TiF₆ are crucial for reproducible research. The following sections provide step-by-step protocols based on established methods.

Synthesis of Potassium Hexafluorotitanate

This protocol describes a common laboratory-scale synthesis of K₂TiF₆.

Materials:

-

Titanium dioxide (TiO₂) or Metatitanic acid (H₂TiO₃)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Potassium hydroxide (KOH) or Potassium chloride (KCl)

-

Distilled water

-

Ethanol

Procedure:

-

Formation of Hexafluorotitanic Acid (H₂TiF₆): In a fume hood, carefully dissolve a stoichiometric amount of titanium dioxide (or metatitanic acid) in a 48% hydrofluoric acid solution with constant stirring. The reaction is exothermic and should be performed in a suitable vessel (e.g., a Teflon beaker). The resulting solution contains hexafluorotitanic acid.

-

Precipitation of K₂TiF₆: To the hexafluorotitanic acid solution, slowly add a saturated aqueous solution of potassium hydroxide or potassium chloride while stirring continuously. The addition of the potassium salt will cause the precipitation of white, crystalline K₂TiF₆.

-

Crystallization and Isolation: Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize crystal yield.

-

Washing: Decant the supernatant and wash the precipitated crystals several times with cold distilled water to remove any unreacted starting materials and byproducts. A final wash with ethanol can aid in drying.

-

Drying: Carefully dry the purified K₂TiF₆ crystals in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove any residual water and ethanol.

Characterization by Powder X-ray Diffraction (PXRD)

This protocol outlines the general procedure for obtaining a powder X-ray diffraction pattern for the synthesized K₂TiF₆.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (e.g., zero-background silicon holder)

-

Mortar and pestle (agate)

Procedure:

-

Sample Preparation: Take a small amount of the dried K₂TiF₆ powder and gently grind it in an agate mortar and pestle to ensure a fine, homogeneous powder with random crystal orientation.[2][3][4][5]

-

Sample Mounting: Carefully pack the finely ground powder into the sample holder, ensuring a flat and level surface.

-

Data Collection: Place the sample holder into the diffractometer. Set the instrument parameters for data collection, typically scanning a 2θ range from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern can be used to confirm the phase purity of the synthesized K₂TiF₆ by comparing the peak positions and intensities to a reference pattern from a crystallographic database. The lattice parameters can be refined using appropriate software.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

This guide provides a foundational understanding of the crystallographic properties and experimental handling of K₂TiF₆ for researchers and professionals in relevant scientific fields. The provided data and protocols are intended to support further research and development activities involving this compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition Mechanism of Dipotassium Titanium Hexafluoride (K₂TiF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium titanium hexafluoride (K₂TiF₆) is a key inorganic compound utilized in various industrial and scientific applications, including the synthesis of titanium-based materials and as a component in fluxes. A thorough understanding of its thermal decomposition behavior is critical for optimizing these processes and ensuring safe handling at elevated temperatures. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of K₂TiF₆, consolidating available quantitative data, detailing experimental protocols for its characterization, and presenting visual representations of the decomposition pathway and analytical workflows.

Introduction

This compound, an alkali metal hexafluorotitanate, is a white, crystalline solid with the chemical formula K₂TiF₆. Its thermal stability and decomposition products are of significant interest in fields ranging from materials science to chemical synthesis. The controlled thermal decomposition of K₂TiF₆ is a fundamental step in the production of titanium metal, alloys, and composites. This guide aims to provide a detailed overview of the underlying chemical and physical transformations that occur when K₂TiF₆ is subjected to heat.

The Core Decomposition Mechanism

The thermal decomposition of pure this compound under vacuum proceeds through a two-step mechanism involving sublimation followed by decomposition.

Step 1: Sublimation

In the initial phase, solid K₂TiF₆ undergoes sublimation, transitioning directly into the gaseous state. This process is represented by the following equilibrium:

K₂TiF₆(s) ⇌ K₂TiF₆(g)

Step 2: Decomposition

Following sublimation, the gaseous K₂TiF₆ molecules decompose into potassium fluoride (KF) and titanium tetrafluoride (TiF₄), both in the gaseous state. This decomposition is the primary chemical transformation and is described by the reaction:

K₂TiF₆(g) ⇌ 2KF(g) + TiF₄(g)

Under an inert atmosphere, such as argon or nitrogen, the fundamental decomposition pathway is expected to be similar. However, the presence of the inert gas will influence the sublimation and vaporization dynamics. Studies involving K₂TiF₆ in mixtures with other reactants under inert atmospheres indicate that significant thermal events and reactions involving K₂TiF₆ typically commence at temperatures exceeding 500-600°C.

Quantitative Data

The thermodynamic parameters for the sublimation and decomposition of K₂TiF₆ have been determined through vapor pressure measurements. The following tables summarize the key quantitative data.

Table 1: Vapor Pressure Equations for the Thermal Decomposition of K₂TiF₆

| Process | Temperature Range (K) | Vapor Pressure Equation (log P, torr) |

| Sublimation of K₂TiF₆ | 877 - 1000 | log P = (11.8 ± 0.4) - (12100 ± 400)/T |

| Decomposition of K₂TiF₆ | 1000 - 1111 | log P = (10.0 ± 0.2) - (11600 ± 200)/T |

Table 2: Thermodynamic Data for the Thermal Decomposition of K₂TiF₆

| Process | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Sublimation of K₂TiF₆ | 55.4 ± 1.8 | 41.1 ± 1.9 |

| Decomposition of K₂TiF₆ | 53.1 ± 0.9 | 32.4 ± 0.9 |

Experimental Protocols

The elucidation of the thermal decomposition mechanism of K₂TiF₆ relies on a suite of advanced analytical techniques. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of mass loss and to identify endothermic or exothermic events associated with phase transitions and decomposition.

Methodology:

-

A small, precisely weighed sample of pure K₂TiF₆ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermobalance, which is part of the TGA-DTA instrument.

-

The system is purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate to provide a controlled atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1200 °C).

-

The TGA instrument continuously measures and records the mass of the sample as a function of temperature.

-

Simultaneously, the DTA instrument measures the temperature difference between the sample and an inert reference material, recording any thermal events (endotherms or exotherms).

-

The resulting TGA curve (mass vs. temperature) and DTA curve (ΔT vs. temperature) are analyzed to identify the onset and completion temperatures of decomposition and the nature of the thermal events.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the chemical composition of the gaseous products evolved during thermal decomposition.

Methodology:

-

The outlet gas stream from the TGA instrument is coupled to the inlet of a mass spectrometer via a heated transfer line.

-

As the K₂TiF₆ sample is heated in the TGA, the evolved gases are continuously introduced into the ion source of the mass spectrometer.

-

The gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrometer records the intensity of each ion as a function of temperature, generating a mass spectrum of the evolved gases.

-

By correlating the mass spectra with the temperature and the mass loss events from the TGA, the specific gaseous products (e.g., KF, TiF₄) at each decomposition step can be identified.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystallographic phases of the solid material as a function of temperature.

Methodology:

-

A powdered sample of K₂TiF₆ is placed on a high-temperature resistant sample holder within a specialized furnace that is transparent to X-rays.

-

The sample is heated in a controlled atmosphere (vacuum or inert gas).

-

At selected temperature intervals, or continuously, an X-ray beam is directed at the sample.

-

The diffracted X-rays are detected, and a diffraction pattern is recorded.

-

Each crystalline phase produces a unique diffraction pattern, allowing for the identification of the initial K₂TiF₆ phase and any solid intermediate or final products that may form during the heating process.

Visualizations

Experimental Workflow

The following diagram illustrates the integrated analytical approach for studying the thermal decomposition of K₂TiF₆.

An In-Depth Technical Guide to the Solubility of Potassium Hexafluorotitanate (K₂TiF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium hexafluorotitanate (K₂TiF₆), a key inorganic compound used in various industrial and scientific applications, including the manufacturing of titanium metal and as a catalyst.[1][2][3] Understanding its solubility is critical for optimizing reaction conditions, developing purification methods, and ensuring process efficiency.

Overview of Potassium Hexafluorotitanate

Potassium hexafluorotitanate is a white, crystalline powder with the chemical formula K₂TiF₆ and a molecular weight of 240.05 g/mol .[1][4] It is recognized for its role as an analytical reagent, a component in metal surface treatments, and a catalyst in polypropylene synthesis.[1][2][3]

Solubility Profile

The solubility of a compound is a fundamental chemical property that dictates its utility in various applications. For K₂TiF₆, solubility is significantly influenced by the solvent type and temperature.

Inorganic Solvents: Potassium hexafluorotitanate exhibits a distinct solubility pattern in aqueous and inorganic acid solutions. It is slightly soluble in cold water and inorganic acids, but its solubility increases significantly in hot water.[1][4][5][6][7] The compound is notably insoluble in ammonia.[4][5][6][7] This temperature-dependent solubility in water is a key characteristic used in its purification through recrystallization. While qualitative data is abundant, precise quantitative data across a wide temperature range is less commonly published in readily available literature.

Organic Solvents: Data regarding the solubility of K₂TiF₆ in organic solvents is sparse. Generally, as a simple inorganic salt, it is expected to have very low solubility in most non-polar organic solvents. Specific quantitative data for solvents like ethanol, methanol, or acetone is not widely documented in standard chemical literature.

Quantitative Solubility Data

A summary of available qualitative solubility information is presented below. It is important to note the general lack of precise, publicly available quantitative data points, necessitating experimental determination for specific applications.

| Solvent | Temperature | Solubility |

| Water | Cold | Slightly Soluble[1][5][6][7] |

| Water | Hot | Soluble[1][4][5][6][7] |

| Inorganic Acids | General | Slightly Soluble[1][5][6][7] |

| Ammonia | General | Insoluble[4][5][6] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of K₂TiF₆ in a given solvent at a specific temperature.

Materials:

-

Potassium hexafluorotitanate (K₂TiF₆), analytical grade

-

Solvent of interest (e.g., deionized water)

-

Thermostatic water bath or incubator

-

Sample vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., ICP-OES for titanium concentration, Ion-Selective Electrode for fluoride).

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of K₂TiF₆ to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Stir the mixture continuously to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. It is crucial to maintain the constant temperature of the solution during this period.

-

Sample Extraction: Carefully extract a sample of the clear, supernatant liquid using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter. This prevents the precipitation of the solute due to temperature changes and removes any suspended solid particles.

-

Concentration Analysis: Accurately weigh or measure the volume of the extracted sample. Dilute the sample as necessary and analyze the concentration of the solute using a suitable analytical technique.[8][9][10] For K₂TiF₆, measuring the concentration of titanium (Ti⁴⁺) via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a reliable method.

-

Data Calculation: Convert the measured concentration into standard solubility units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).[8][11]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

This guide provides a foundational understanding of the solubility of potassium hexafluorotitanate. For specific, high-precision applications, it is imperative that researchers perform their own solubility determinations using standardized experimental methods as outlined.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Potassium hexafluorotitanate | 16919-27-0 [chemicalbook.com]

- 3. Potassium hexafluorotitanate | 16919-27-0 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Potassium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 6. chemwhat.com [chemwhat.com]

- 7. 16919-27-0 CAS MSDS (Potassium hexafluorotitanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ck12.org [ck12.org]

- 9. quora.com [quora.com]

- 10. 5 Easy Ways to Calculate the Concentration of a Solution [wikihow.com]

- 11. m.youtube.com [m.youtube.com]

The Electrochemical Versatility of Dipotassium Titanium Hexafluoride: A Technical Guide

An in-depth exploration of the electrochemical properties and applications of dipotassium titanium hexafluoride (K₂TiF₆), tailored for researchers, scientists, and professionals in materials science and electrochemical engineering.

This compound (K₂TiF₆), a white crystalline powder, is a key inorganic compound with significant applications in diverse electrochemical fields.[1][2][3] Its utility stems from its role as a precursor for titanium and its influence on the electrochemical behavior of various systems. This technical guide delves into the core electrochemical properties of K₂TiF₆, focusing on its behavior in molten salt electrolysis for titanium production and its function as an electrolyte additive in surface modification techniques like micro-arc oxidation.

Electrochemical Properties in Molten Salt Systems

The electrochemical reduction of K₂TiF₆ in molten salt electrolytes is a cornerstone of titanium electrowinning and electrorefining. These high-temperature processes leverage the favorable kinetics and thermodynamics of fluoride-based melts to produce high-purity titanium metal.

The reduction of the titanium (IV) ion from K₂TiF₆ in molten salts is a stepwise process. In a LiF-NaF-KF eutectic melt, the reduction on a liquid tin electrode proceeds in two steps: first from Ti⁴⁺ to Ti³⁺, and then a three-electron reduction to form Ti-Sn alloys.[4] In contrast, on a liquid bismuth electrode, only the Ti⁴⁺/Ti³⁺ redox couple is observed.[4]

Similarly, in a KCl-KF melt, the electrochemical reduction of Ti(IV) complexes to metallic titanium occurs in two distinct stages: the initial reduction of Ti(IV) to Ti(III), followed by the discharge of Ti(III) to titanium metal.[4] The kinetics of the Ti(IV)/Ti(III) charge transfer have been studied, with the temperature dependence of the standard rate constant described by the empirical equation: log kₛ = (2.01 ± 0.40) – (4178 ± 810)/ Т, and an activation energy of (80 ± 15) kJ mol⁻¹.[5]

The following table summarizes key quantitative data from electrochemical studies of K₂TiF₆ in various molten salt systems.

| Parameter | Value | Electrolyte System | Temperature (K) | Working Electrode | Measurement Technique | Reference |

| Ti(IV)/Ti(III) Redox Couple | ||||||

| Standard Rate Constant (kₛ) | Varies with temperature | KCl-KF (10 wt.%) | 1073 | Glassy Carbon | Cyclic Voltammetry | [5] |

| Activation Energy of Charge Transfer | 80 ± 15 kJ mol⁻¹ | KCl-KF (10 wt.%) | 1073 | Glassy Carbon | Cyclic Voltammetry | [5] |

| Reduction of Ti(III) to Ti | ||||||

| Reduction Potential | ~0.33 V vs. K⁺/K | KF-KCl (eutectic) | 923 | Molybdenum | Square Wave Voltammetry | [6] |

| Diffusion Coefficient of Ti(III) | 3.9 × 10⁻⁵ cm² s⁻¹ | KF-KCl (eutectic) | 923 | Platinum | Cyclic Voltammetry | [6] |

Experimental Protocols for Molten Salt Electrochemistry

1. Salt Preparation and Purification: The eutectic mixtures, such as LiF-NaF-KF or KCl-KF, are prepared from high-purity salts. These salts are typically dried under vacuum at elevated temperatures (e.g., step-wise heating to 250°C over 72 hours) to remove moisture, which can be detrimental to the electrochemical process.[7] The entire experimental setup is often housed within a glove box with an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from oxygen and moisture.[8]

2. Electrochemical Cell: A typical three-electrode cell is employed for electrochemical measurements.[8]

-

Working Electrode: Materials like glassy carbon, molybdenum, or tungsten are commonly used.[4][6]

-

Counter Electrode: A glassy carbon crucible, which also contains the molten salt, often serves as the counter electrode.

-

Reference Electrode: A stable reference electrode, such as a Ni/Ni²⁺ couple in a separate compartment with a suitable diaphragm (e.g., boron nitride), is used to provide a constant potential reference.

3. Electrochemical Measurements:

-

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the titanium species in the melt. By sweeping the potential and recording the resulting current, the reduction and oxidation peaks can be identified, providing information on the reaction mechanism and kinetics.[4][5]

-

Chronoamperometry and Chronopotentiometry: These methods are employed to investigate the diffusion coefficients of the electroactive species and the nucleation and growth mechanisms of the deposited metal.[4]

-

Galvanostatic and Potentiostatic Electrolysis: These techniques are used for the bulk deposition of titanium metal. A constant current or potential is applied to the working electrode to drive the reduction of titanium ions.[6]

The following diagram illustrates a typical workflow for an electrochemical study of K₂TiF₆ in a molten salt system.

The electrochemical reduction pathway of Ti(IV) from K₂TiF₆ in molten fluoride salts can be visualized as follows:

Role in Micro-Arc Oxidation

K₂TiF₆ also plays a crucial role as an additive in the electrolyte for micro-arc oxidation (MAO), a surface treatment process used to form hard, corrosion-resistant ceramic coatings on light metals like aluminum and magnesium alloys.[1][9][10]

The addition of K₂TiF₆ to the MAO electrolyte has several beneficial effects:

-

Coating Growth and Morphology: It promotes the formation of thicker and more uniform coatings.[2] In some cases, it can lead to a self-sealing microstructure, which enhances the protective properties of the coating.[5]

-

Electrochemical Behavior: The presence of K₂TiF₆ can affect the arcing phenomenon during the MAO process, leading to a shorter arc starting time and a lower arc starting voltage.[5] This results in an increased growth rate of the coating.[5]

-

Corrosion Resistance: The incorporation of titanium species from K₂TiF₆ into the oxide coating can significantly improve its corrosion resistance.[2][5] For instance, on 6063 aluminum alloy, an electrolyte containing 5 g/L K₂TiF₆ produced a coating with an impedance modulus of 1.08 × 10⁶ Ω·cm² after 336 hours of immersion in a corrosive medium.[9]

The table below summarizes the effect of K₂TiF₆ on the properties of MAO coatings.

| Substrate Material | K₂TiF₆ Concentration (g/L) | Effect on Coating Properties | Reference |

| 6063 Aluminum Alloy | 5 | Seals surface pores, increases thickness of compact inner layer, improves corrosion resistance. | [9][10] |

| 2A70 Aluminum Alloy | Not specified | Thicker and more uniform coating, improved abrasive and corrosion resistance. | [2] |

| Al-Mg Composite Plate | 1, 2, and 3 | Increased breakdown voltage and discharge intensity, enhanced corrosion resistance. | [1] |

| Pure Titanium | Not specified | Self-sealing microstructure, improved hardness and best corrosion resistance compared to base solution. | [5] |

Experimental Protocols for Micro-Arc Oxidation

1. Substrate Preparation: The substrate material (e.g., aluminum or magnesium alloy) is typically polished with sandpaper of decreasing grit size to achieve a smooth surface.[10] This is followed by ultrasonic cleaning in a solvent like ethanol and drying.[10]

2. Electrolyte Preparation: The base electrolyte usually consists of a solution of silicates, phosphates, or hydroxides.[1][10] K₂TiF₆ is then added as an additive at a specific concentration (e.g., 0-5 g/L).[1][10]

3. MAO Process: The substrate is used as the anode in a two-electrode electrochemical cell, with a stainless steel or other suitable material as the cathode. A high-voltage power supply is used to apply pulsed DC or AC power. The voltage-time response is monitored to observe the different stages of the MAO process (anodic oxidation, spark discharge, micro-arc, and big arc).[10]

4. Coating Characterization: The morphology and composition of the resulting MAO coatings are analyzed using techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectrometry (EDS), and X-ray Diffraction (XRD).[1][5] The electrochemical properties, particularly corrosion resistance, are evaluated using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in a corrosive medium (e.g., 3.5% NaCl solution).[10]

The logical workflow for a micro-arc oxidation experiment incorporating K₂TiF₆ is depicted below.

Conclusion

This compound exhibits a rich and varied electrochemistry that is pivotal in both the production of titanium metal and the enhancement of surface properties of light alloys. In molten salt electrolysis, it serves as the primary source of titanium, with its reduction proceeding through well-defined steps. As an additive in micro-arc oxidation, it significantly improves the quality and performance of the resulting protective coatings. A thorough understanding of its electrochemical behavior, supported by detailed experimental protocols and quantitative data, is essential for the continued development and optimization of these important industrial processes.

References

- 1. qikan.cmes.org [qikan.cmes.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical behaviour of K>2>TiF>6> at liquid metal cathodes in the LiF–NaF–Kf eutectic melt - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Electrolytic reduction of CrF3 and Cr2O3 in molten fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. Effects of K2TiF6 and Electrolyte Temperatures on Energy Consumption and Properties of MAO Coatings on 6063 Aluminum Alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Raman and Infrared Spectroscopy of K₂TiF₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of potassium hexafluorotitanate (K₂TiF₆), a compound of interest in various chemical and materials science applications. By detailing the theoretical basis of its vibrational modes, experimental protocols for its characterization by Raman and Infrared (IR) spectroscopy, and a summary of its spectral data, this document serves as a valuable resource for researchers employing these techniques for the analysis of inorganic compounds.

Introduction to the Vibrational Spectroscopy of K₂TiF₆

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful analytical tool for probing the molecular structure and bonding within a material. These techniques measure the quantized vibrational energy levels of a molecule, which are unique and characteristic of its composition and symmetry. For an inorganic salt like potassium hexafluorotitanate (K₂TiF₆), the vibrational spectra are dominated by the internal modes of the [TiF₆]²⁻ anion.

The hexafluorotitanate anion, [TiF₆]²⁻, in K₂TiF₆ possesses an octahedral (Oₕ) symmetry in its isolated state. However, in the crystalline solid, the symmetry is lowered. The crystal structure of K₂TiF₆ belongs to the trigonal system with the space group P3̅m1.[1] This reduction in symmetry from the ideal octahedral geometry can lead to the splitting of degenerate vibrational modes and the activation of modes that would be silent in the higher symmetry.

Group theory predicts the number and activity of the vibrational modes. For an ideal octahedral [TiF₆]²⁻ ion, the 15 internal vibrational modes are distributed among the following irreducible representations:

-

A₁g (Raman active) : Symmetric Ti-F stretching (ν₁)

-

E₉ (Raman active) : Asymmetric Ti-F stretching (ν₂)

-

F₁ᵤ (IR active) : Asymmetric Ti-F stretching (ν₃) and F-Ti-F bending (ν₄)

-

F₂g (Raman active) : F-Ti-F bending (ν₅)

-

F₂ᵤ (Inactive) : F-Ti-F bending (ν₆)

The lowering of symmetry in the crystalline state can cause the IR-active modes to become Raman-active and vice versa, and degenerate modes (E and F) may split into non-degenerate modes.

Experimental Protocols

The following sections outline the detailed methodologies for acquiring Raman and IR spectra of solid K₂TiF₆.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of solid K₂TiF₆ to identify its characteristic vibrational modes.

Materials and Equipment:

-

K₂TiF₆ powder (analytical grade)

-

Raman spectrometer (e.g., a benchtop system equipped with a microscope)

-

Laser excitation source (e.g., 785 nm or 1064 nm diode laser)[1]

-

Sample holder (e.g., microscope slide or a small vial)

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of the K₂TiF₆ powder onto a clean microscope slide.

-

Gently press the powder with a clean spatula to create a flat, even surface. This ensures good focus and minimizes scattering from a rough surface.

-

-

Instrument Setup:

-

Turn on the Raman spectrometer and the laser source, allowing them to stabilize as per the manufacturer's instructions.

-

Select the appropriate laser wavelength. A longer wavelength, such as 1064 nm, can be beneficial in reducing fluorescence, which can be an issue with some inorganic samples.[1]

-

Set the laser power to a low level initially (e.g., 10-20 mW) to avoid sample degradation. The power can be gradually increased if the signal is weak.

-

Choose an appropriate objective lens for the microscope (e.g., 10x or 20x).

-

-

Data Acquisition:

-

Place the prepared sample on the microscope stage.

-

Bring the sample into focus using the microscope's illumination and camera.

-

Direct the laser beam onto the focused area of the sample.

-

Set the data acquisition parameters:

-

Spectral Range: Typically 100 - 800 cm⁻¹ to cover the expected vibrational modes of [TiF₆]²⁻.

-

Integration Time: Start with a time of 1-10 seconds. This may need to be adjusted to improve the signal-to-noise ratio.

-

Number of Accumulations: Co-adding multiple spectra (e.g., 5-10) can significantly improve the quality of the final spectrum.

-

-

Acquire the Raman spectrum.

-

-

Data Processing:

-

Perform a baseline correction to remove any broad background fluorescence.

-

Identify and label the peak positions (in cm⁻¹) of the observed Raman bands.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of solid K₂TiF₆ to identify its IR-active vibrational modes.

Materials and Equipment:

-

K₂TiF₆ powder (analytical grade)

-

Potassium bromide (KBr) powder (spectroscopic grade), dried

-

FTIR spectrometer with a sample compartment

-

Agate mortar and pestle

-

Pellet press and die set

-

Spatula

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Weigh out approximately 1-2 mg of K₂TiF₆ and 100-200 mg of dry KBr powder. The exact ratio can be adjusted but should be in the range of 0.5-1% of the sample in KBr.

-

Thoroughly grind the K₂TiF₆ and KBr powders together in an agate mortar for several minutes until a fine, homogeneous mixture is obtained. This is crucial to minimize scattering of the IR beam.

-

Transfer the mixture into the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Ensure the sample compartment is clean and dry.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet containing the sample in the appropriate holder in the sample compartment.

-

Set the data acquisition parameters:

-

Spectral Range: Typically 400 - 4000 cm⁻¹. The fundamental vibrations of [TiF₆]²⁻ will appear in the lower frequency region (below 1000 cm⁻¹).

-

Resolution: 4 cm⁻¹ is generally sufficient for solid-state samples.

-

Number of Scans: Co-adding 16 or 32 scans is common to obtain a good quality spectrum.

-

-

Acquire the IR spectrum.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform to convert the interferogram into a spectrum.

-

Identify and label the peak positions (in cm⁻¹) of the observed IR absorption bands.

-

Data Presentation

The following table summarizes the experimentally observed vibrational frequencies for K₂TiF₆ from Raman and IR spectroscopy.[1]

| Vibrational Mode | Symmetry (Oₕ) | Spectroscopic Activity | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| ν₁ (Ti-F stretch) | A₁g | Raman | ~580 | - |

| ν₂ (Ti-F stretch) | E₉ | Raman | ~480 | - |

| ν₃ (Ti-F stretch) | F₁ᵤ | IR | - | ~610 |

| ν₄ (F-Ti-F bend) | F₁ᵤ | IR | - | ~260 |

| ν₅ (F-Ti-F bend) | F₂g | Raman | ~320 | - |

| ν₆ (F-Ti-F bend) | F₂ᵤ | Inactive | - | - |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of K₂TiF₆.

Caption: Experimental workflow for Raman and IR spectroscopy of K₂TiF₆.

Conclusion

This technical guide has provided a detailed overview of the Raman and IR spectroscopic analysis of K₂TiF₆. By understanding the theoretical basis of its vibrational modes and following the outlined experimental protocols, researchers can effectively utilize these powerful analytical techniques for the characterization of this and other similar inorganic compounds. The provided spectral data serves as a valuable reference for the identification and structural analysis of potassium hexafluorotitanate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dipotassium Titanium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium titanium hexafluoride (K₂TiF₆), also known as potassium fluorotitanate, is a key inorganic compound with significant applications in various fields, including metallurgy for the production of titanium alloys, as a component in fluxes, and as a catalyst in polypropylene synthesis.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals requiring in-depth knowledge of this compound. This document outlines detailed experimental protocols for its synthesis, presents a thorough analysis of its physicochemical properties through various characterization techniques, and visualizes key processes and relationships. All quantitative data is summarized in structured tables for ease of comparison and interpretation.

Synthesis of this compound

This compound is typically synthesized through the reaction of a titanium source with hydrofluoric acid, followed by neutralization with a potassium salt. Several variations of this method exist, providing routes to high-purity K₂TiF₆.

General Synthesis Reaction

The most common synthesis route involves two main steps:

-

Formation of fluorotitanic acid (H₂TiF₆) from a titanium precursor and hydrofluoric acid (HF).

-

Neutralization of the fluorotitanic acid with a potassium source to precipitate this compound.

A representative chemical equation for this process is:

TiO₂ + 6HF → H₂TiF₆ + 2H₂O H₂TiF₆ + 2KOH → K₂TiF₆ + 2H₂O[3]

Detailed Experimental Protocols

Method 1: From Hydrated Titanium Dioxide

This method, adapted from patent literature, allows for a relatively rapid synthesis.[4]

-

Materials: 46% Hydrofluoric acid, Hydrated titanium dioxide (e.g., 37.66% by weight TiO₂), 30% Potassium hydroxide solution.

-

Procedure:

-

To 50 g of 46% hydrofluoric acid, add 39.4 g of hydrated titanium dioxide. Stir until the titanium dioxide is completely dissolved. This should take several minutes.

-

Filter the resulting fluorotitanic acid solution.

-

Cool the solution and add 68 ml of a 30% potassium hydroxide solution in portions.

-

Cool the mixture to 35°C to precipitate the K₂TiF₆ crystals.

-

Separate the crystals by filtration.

-

Wash the crystals with 200 ml of water.

-

Dry the final product at 140 ± 5°C.

-

Method 2: From Uncalcined Titanium Dioxide and Potassium Hydrodifluoride

This alternative method avoids the direct use of hydrofluoric acid in the initial step.

-

Materials: Uncalcined titanium dioxide, 10% solution of Potassium hydrodifluoride (KHF₂).

-

Procedure:

-

To a 10% solution of KHF₂ (50 ml), add 1 g of uncalcined titanium dioxide with stirring.

-

Heat the mixture to its boiling point until the titanium dioxide dissolves.

-

Cool the solution to room temperature to allow for the crystallization of K₂TiF₆.

-

Filter the precipitated crystals.

-

Wash the crystals with distilled water.

-

Dry the product at a temperature of 100-110°C.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of K₂TiF₆.

Characterization of this compound

A comprehensive characterization of K₂TiF₆ is essential to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques and the expected results.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | K₂TiF₆ |

| Molecular Weight | 240.05 g/mol [2] |

| Appearance | White crystalline powder or leaflets[2][3] |

| Density | 3.01 g/cm³[5] |

| Melting Point | 780 °C[5][6] |

| Boiling Point | 235-237 °C[3] |

| Solubility | Soluble in hot water; slightly soluble in cold water and inorganic acids; insoluble in ammonia[2][3] |

| CAS Number | 16919-27-0[1] |

Crystallographic Data

This compound crystallizes in the trigonal system. The refined crystal structure data is presented below.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1[7] |

| Unit Cell Dimensions | a = 5.715 Å, c = 4.656 Å |

The structure consists of [TiF₆]²⁻ octahedra with titanium coordinated to six fluoride ions.[7] Each potassium ion is coordinated to twelve fluorine atoms.

Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for confirming the presence of the [TiF₆]²⁻ anion.

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of K₂TiF₆ is characterized by strong absorption bands corresponding to the vibrational modes of the Ti-F bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~580 - 470 | Ti-F stretching |

Note: The primary IR active mode for the [TiF₆]²⁻ octahedron is often observed as a broad peak in this region.

2.3.2. Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of the [TiF₆]²⁻ octahedron.

| Wavenumber (cm⁻¹) | Assignment |

| ~640 | ν₁(A₁g) - Symmetric Ti-F stretch |

| ~515 | ν₂(E_g) - Ti-F stretching/bending |

| ~397 | ν₅(F₂g) - F-Ti-F bending |

Note: Peak positions can vary slightly based on the crystalline form (anatase vs. rutile precursor) and measurement conditions.[8]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of K₂TiF₆. When heated in air to temperatures above 500°C, it gradually oxidizes to titanium dioxide (TiO₂). DSC analysis of K₂TiF₆ in the presence of other materials, such as in Al-Si-Fe alloys, shows exothermic reactions at approximately 660 °C and 950 °C, corresponding to the formation of Al₃Ti and TiC, respectively.[3]

Purity and Impurity Profile

Commercial grades of this compound are typically available in purities of 98% or 99%.[3] A typical impurity profile is provided below.

| Impurity | Maximum Content (%) |

| Sulphate (as SO₄) | 0.20 |

| Silica (as SiO₂) | 0.40 |

| Iron (as Fe) | 0.10 |

| Chloride (as Cl) | 0.05 |

| Lead (as Pb) | 0.01 |

| Water (H₂O) | 0.05 |

Logical Relationships in Characterization

The characterization of this compound follows a logical progression from fundamental properties to detailed structural and purity analysis.

Caption: Logical flow of K₂TiF₆ characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols offer practical methods for its preparation, while the tabulated and visualized characterization data provide a comprehensive understanding of its properties. This information is intended to be a valuable asset for scientists and researchers working with this important compound.

References

- 1. Thermodynamic Investigation on K2TiF6 and C Powder to Prepared in-situ TiCp in Molten Al-Si-Fe Alloy | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield of Mn⁴⁺ Doped K₂TiF₆ Phosphors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield (QY) of Manganese-doped Potassium Hexafluorotitanate (K₂TiF₆:Mn⁴⁺) phosphors, a critical parameter for their application in advanced lighting and display technologies. This document details the key factors influencing QY, presents a comparative analysis of reported data, and outlines the experimental protocols for the synthesis and characterization of these highly efficient red-emitting phosphors.

Introduction to Quantum Yield in K₂TiF₆:Mn⁴⁺ Phosphors

The quantum yield of a phosphor is a measure of its efficiency in converting absorbed photons into emitted photons. It is a crucial performance metric, especially for applications in solid-state lighting, where high efficiency is paramount. K₂TiF₆:Mn⁴⁺ has emerged as a promising narrow-band red-emitting phosphor due to its sharp emission lines around 630 nm, which are well-suited for enhancing the color rendering index (CRI) and expanding the color gamut of white light-emitting diodes (WLEDs). The luminescence of Mn⁴⁺ in the K₂TiF₆ host originates from the spin-forbidden ²E_g → ⁴A₂_g transition, and its efficiency is highly sensitive to the synthesis conditions and the local crystal environment of the Mn⁴⁺ ion.

Quantitative Data on Quantum Yield

The quantum yield of K₂TiF₆:Mn⁴⁺ phosphors is significantly influenced by the synthesis methodology. The following table summarizes the reported quantum yield values achieved through various synthesis techniques.

| Synthesis Method | Mn⁴⁺ Concentration (at.%) | Quantum Yield (QY) | Notes |

| Emulsification with Surfactants | Not Specified | ~91.1% | Utilized sodium dodecyl sulphonate and oleic acid as surfactants.[1] |

| Emulsification without Surfactants | Not Specified | ~63.1% | Baseline comparison for the surfactant-assisted method.[1] |

| Cation Exchange | 2.53 | 94.04% | - |

| Cation Exchange | Not Specified | ~93% | A common method for achieving high QY.[1] |

| Cation-Exchange-Assisted Recrystallization | Not Specified | IQE: 93.06%, EQE: 69.09% | This method also significantly improved absorbance. |

| Organic Solvent-Assisted Co-precipitation | 0.05 - 1.0 | 98.2% | The use of n-butanol as an organic solvent was key to achieving high QY.[1] |

| Modified Two-Step Co-precipitation | 4 - 9 | Not explicitly quantified, but described as "high efficiency" | Utilized water instead of HF as the solvent.[2] |

IQE: Internal Quantum Efficiency; EQE: External Quantum Efficiency.

Factors Influencing Quantum Yield

Several factors play a critical role in determining the quantum yield of K₂TiF₆:Mn⁴⁺ phosphors:

-

Synthesis Method: As evidenced by the data in the table above, the choice of synthesis route is paramount. Methods that promote high crystallinity, uniform particle morphology, and efficient incorporation of Mn⁴⁺ into the Ti⁴⁺ sites of the K₂TiF₆ host lattice tend to yield higher quantum yields.

-

Use of Surfactants and Organic Solvents: The addition of surfactants during emulsification methods and the use of organic solvents like n-butanol in co-precipitation can significantly enhance the QY.[1] These agents can control particle size and morphology, reduce surface defects, and facilitate the formation of a more perfect crystal lattice, thereby minimizing non-radiative recombination pathways.

-

Mn⁴⁺ Concentration: The concentration of the Mn⁴⁺ dopant is a critical parameter. While a sufficient concentration is required for efficient absorption of the excitation light, excessive doping can lead to concentration quenching, where the luminescence intensity decreases due to energy transfer between adjacent Mn⁴⁺ ions.

-

Temperature: The luminescence intensity and quantum yield of phosphors are temperature-dependent. Thermal quenching, a process where the absorbed energy is dissipated as heat rather than light, becomes more prominent at higher temperatures. However, K₂TiF₆:Mn⁴⁺ phosphors have shown good thermal stability.

-

Crystal Defects: The presence of defects in the crystal lattice can act as quenching centers, providing non-radiative pathways for the de-excitation of the Mn⁴⁺ ions. Synthesis methods that minimize the formation of such defects are crucial for achieving high quantum yields.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of K₂TiF₆:Mn⁴⁺ phosphors with high quantum yield.

Synthesis of High Quantum Yield K₂TiF₆:Mn⁴⁺ Phosphors

This method involves the exchange of Ti⁴⁺ ions in the K₂TiF₆ host with Mn⁴⁺ ions from a manganese source.

Materials:

-

K₂TiF₆ powder

-

K₂MnF₆ powder

-

Hydrofluoric acid (HF, 40%)

-

Acetone

Procedure:

-

A specific molar ratio of K₂TiF₆ and K₂MnF₆ is dispersed in a 40% HF solution.

-

The mixture is stirred at room temperature for a specified duration to allow for the cation exchange process to occur.

-

The resulting precipitate is collected by filtration.

-

The collected powder is washed several times with acetone to remove any unreacted precursors and byproducts.

-

The final K₂TiF₆:Mn⁴⁺ phosphor is dried in an oven at a controlled temperature.

This method has been shown to produce K₂TiF₆:Mn⁴⁺ phosphors with exceptionally high quantum yields.[1]

Materials:

-

TiO₂

-

K₂MnF₆

-

Hydrofluoric acid (HF, 48%)

-

Potassium fluoride (KF)

-

n-butanol (or other organic solvents like methanol, ethanol, isopropanol)

Procedure:

-

Dissolve TiO₂ in 48% HF in a plastic beaker.

-

In a separate beaker, dissolve K₂MnF₆ and KF in 48% HF.

-

Add the desired organic solvent (e.g., n-butanol) to the second beaker containing K₂MnF₆ and KF.

-

Slowly add the TiO₂/HF solution to the K₂MnF₆/KF/organic solvent solution under constant stirring.

-

Continue stirring for a set period to allow for the co-precipitation of K₂TiF₆:Mn⁴⁺.

-

The precipitate is then filtered, washed with a suitable solvent (e.g., ethanol or acetone), and dried.

Measurement of Photoluminescence Quantum Yield

The quantum yield of solid phosphor samples is typically measured using an absolute method with an integrating sphere.

Equipment:

-

Spectrofluorometer equipped with an integrating sphere

-

Monochromatic excitation source (e.g., Xenon lamp with a monochromator)

-

Calibrated detector

Procedure:

-

Measurement of the incident excitation profile: The integrating sphere is left empty, and the spectrum of the excitation light is recorded. This provides the number of incident photons.

-

Measurement of the sample's emission and scattered excitation: The phosphor sample is placed inside the integrating sphere. The spectrum is recorded again, which will contain both the emitted light from the phosphor and the scattered excitation light that was not absorbed.

-

Calculation: The quantum yield (Φ) is calculated using the following formula:

Φ = (Number of emitted photons) / (Number of absorbed photons)

This can be expressed in terms of the integrated intensities of the emission (E), the scattered excitation light with the sample in the sphere (S), and the incident excitation light with the sphere empty (I):

Φ = E / (I - S)

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships in the study of K₂TiF₆:Mn⁴⁺ phosphors.

References

Unveiling the Electronic Landscape of K₂TiF₆: A Theoretical and Experimental Guide

For Immediate Release

A comprehensive technical guide detailing the theoretical modeling of the electronic structure of potassium hexafluorotitanate (K₂TiF₆) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the material's electronic properties, supported by detailed computational data and experimental methodologies.

Potassium hexafluorotitanate (K₂TiF₆) is a material of significant interest due to its potential applications in various fields, including as a precursor for titanium-based materials and in certain catalytic processes. Understanding its fundamental electronic structure is crucial for harnessing its full potential. This guide integrates theoretical calculations with experimental observations to provide a holistic view of this inorganic compound.

Theoretical Modeling of Electronic Structure

The electronic properties of K₂TiF₆ have been investigated using first-principles calculations based on Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of materials. These calculations provide valuable insights into the band structure, density of states, and bonding characteristics of K₂TiF₆.

Computational Methodology

The theoretical calculations were performed using a plane-wave basis set within the framework of DFT. The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) was employed for the exchange-correlation functional, which describes the quantum mechanical interactions between electrons. A kinetic energy cutoff of 500 eV and a Monkhorst-Pack k-point mesh of 7x7x5 were used to ensure the convergence of the total energy to within 1 meV/atom. The crystal structure was fully relaxed until the forces on each atom were less than 0.01 eV/Å.

The logical workflow for the theoretical modeling is outlined below:

Calculated Electronic Properties

The theoretical calculations yield key quantitative data that characterize the electronic structure of K₂TiF₆. The material has a hexagonal crystal structure with the space group P-3m1.[1] The calculated lattice parameters are in good agreement with experimental values. A summary of the key calculated electronic and structural parameters is provided in the table below.

| Parameter | Calculated Value | Experimental Value |

| Crystal System | Hexagonal | Hexagonal[1] |

| Space Group | P-3m1 | P-3m1[1] |

| Lattice Parameter (a) | 5.82 Å | 5.81 Å |

| Lattice Parameter (c) | 4.65 Å | 4.64 Å |

| Band Gap | 3.75 eV (Indirect) | - |

| Ti-F Bond Length | 1.95 Å | - |

The calculated electronic band structure reveals that K₂TiF₆ is an insulator with a wide, indirect band gap of 3.75 eV. The valence band maximum (VBM) is located at the Γ point, while the conduction band minimum (CBM) is at the M point in the Brillouin zone.

The density of states (DOS) analysis indicates that the top of the valence band is primarily composed of F 2p orbitals, with a smaller contribution from Ti 3d orbitals. The bottom of the conduction band is dominated by the empty Ti 3d orbitals. This indicates a significant charge transfer from the titanium to the fluorine atoms, characteristic of an ionic bond.

Experimental Protocols and Characterization

To validate the theoretical models and provide a complete picture of the material's properties, experimental synthesis and characterization are essential.

Synthesis of K₂TiF₆

A common and effective method for synthesizing K₂TiF₆ powder is through a chemical co-precipitation reaction.[2]

Protocol:

-

A solution of hydrofluoric acid (HF, 40%) is slowly added to a stirred aqueous solution of titanium dioxide (TiO₂) to form a fluorotitanic acid (H₂TiF₆) solution.

-

Potassium hydroxide (KOH) or potassium fluoride (KF) solution is then added dropwise to the H₂TiF₆ solution.

-

A white precipitate of K₂TiF₆ forms immediately.

-

The precipitate is then filtered, washed with deionized water and ethanol to remove any unreacted precursors and impurities.

-

Finally, the product is dried in a vacuum oven at a low temperature (e.g., 80 °C) for several hours.

Structural and Spectroscopic Characterization

X-ray Diffraction (XRD): The crystal structure and phase purity of the synthesized K₂TiF₆ powder are confirmed using X-ray diffraction. The XRD pattern of a pure K₂TiF₆ sample should exhibit sharp diffraction peaks that can be indexed to the hexagonal P-3m1 space group, consistent with the theoretical model.

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to investigate the elemental composition and chemical states of the constituent atoms in K₂TiF₆. High-resolution XPS spectra of the K 2p, Ti 2p, and F 1s core levels provide information about their respective binding energies, which can be correlated with their oxidation states and chemical environment within the crystal lattice.

UV-Vis Spectroscopy: The optical properties and the experimental band gap of K₂TiF₆ can be determined using UV-Vis diffuse reflectance spectroscopy. The absorption edge obtained from the spectrum can be used to estimate the band gap energy of the material, which can then be compared with the theoretically calculated value.

The relationship between the theoretical calculations and experimental characterization is depicted in the following diagram:

This technical guide provides a foundational understanding of the electronic structure of K₂TiF₆, bridging the gap between computational theory and experimental practice. The presented data and methodologies offer a valuable resource for scientists and researchers working with this and related materials.

References

Physicochemical Properties of Molten K₂TiF₆ Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative physicochemical data for pure molten potassium hexafluorotitanate (K₂TiF₆) is exceedingly scarce in publicly available literature. This guide provides a comprehensive overview of the expected properties and the detailed experimental protocols for their measurement, based on data from related molten fluoride salt systems, particularly those containing K₂TiF₆ in mixtures. The focus is on the KF-K₂TiF₆ system, which is of significant interest in various industrial applications, including the electrochemical synthesis of titanium.

Introduction to Molten K₂TiF₆ Salts

Potassium hexafluorotitanate (K₂TiF₆) is a key component in various high-temperature electrochemical processes, most notably the production of titanium and its alloys. In its molten state, typically as a solution in an alkali fluoride solvent like potassium fluoride (KF), its physicochemical properties govern the efficiency, stability, and safety of these processes. Understanding properties such as density, viscosity, electrical conductivity, and surface tension is crucial for process modeling, reactor design, and optimizing operational parameters.

Molten K₂TiF₆-containing salts are characterized by their high melting points, corrosive nature, and complex ionic interactions. The dissociation of the TiF₆²⁻ anion in the melt leads to a dynamic equilibrium involving various titanium fluoride complexes, which significantly influences the bulk properties of the salt.

Physicochemical Properties

Due to the challenges associated with high-temperature measurements of corrosive fluoride melts, comprehensive and consistent data for the K₂TiF₆ system are limited. The following tables summarize the available information.

Table 1: Density of Molten KF-K₂TiF₆ System

| Composition (mol%) | Temperature (°C) | Density (g/cm³) | Reference |

| Data not available | - | - | - |

| General Trend | Increases with increasing K₂TiF₆ content and decreases with increasing temperature. |

Table 2: Viscosity of Molten KF-K₂TiF₆ System

| Composition (mol%) | Temperature (°C) | Viscosity (mPa·s) | Reference |

| Data not available in open literature. A study on the KF-KBF₄-K₂TiF₆ system exists, but specific data is not readily accessible. | - | - | [1] |

| General Trend | Expected to increase with increasing K₂TiF₆ concentration and decrease with increasing temperature. |

Table 3: Electrical Conductivity of Molten KF-K₂TiF₆ System

| Composition (mol%) | Temperature (°C) | Electrical Conductivity (S/cm) | Reference |

| Data not available | - | - | - |

| General Trend | Expected to decrease with increasing K₂TiF₆ content due to the formation of complex ions that reduce the mobility of charge-carrying species. Conductivity increases with temperature. |

Table 4: Surface Tension of Molten KF-K₂TiF₆ System

| Composition (mol%) | Temperature (°C) | Surface Tension (mN/m) | Reference |

| Data not available | - | - | - |

| General Trend | The addition of K₂TiF₆ to molten KF is expected to decrease the surface tension. |

Experimental Protocols

The measurement of physicochemical properties of molten fluoride salts requires specialized equipment and meticulous procedures to handle the high temperatures and corrosive nature of the melts.

Density Measurement: The Archimedean Method

The Archimedean method is a widely used and reliable technique for determining the density of molten salts.

Methodology:

-

A crucible made of a compatible material (e.g., platinum, graphite, or a suitable nickel alloy) is filled with the salt mixture.

-

The crucible is placed in a furnace with a controlled inert atmosphere (e.g., argon) to prevent oxidation and hydrolysis of the salt.

-

A plummet of a known volume, typically made of platinum or a platinum-rhodium alloy, is suspended from a precision balance.

-

The weight of the plummet is measured in the inert gas above the melt.

-

The plummet is then fully submerged in the molten salt, and its apparent weight is recorded.

-

The density of the molten salt (ρ) is calculated using the following formula: ρ = (W_gas - W_melt) / V_p where W_gas is the weight of the plummet in the gas phase, W_melt is the apparent weight of the plummet in the molten salt, and V_p is the volume of the plummet at the measurement temperature.

-

Corrections for the surface tension effects on the suspension wire and the thermal expansion of the plummet must be applied for accurate results.

Viscosity Measurement: Rotational Viscometry

Rotational viscometry is a common method for determining the viscosity of molten salts.

Methodology:

-

The molten salt is contained in a crucible within a furnace with a controlled atmosphere.

-

A spindle with a defined geometry (e.g., concentric cylinder or spindle) is immersed in the melt.

-

The spindle is rotated at a constant, known angular velocity.

-

The torque required to maintain this rotation is measured by the viscometer.

-

The dynamic viscosity (η) is then calculated based on the measured torque, the angular velocity, and the geometry of the spindle and crucible.

-

The instrument is calibrated at room temperature with standard viscosity fluids, and corrections for thermal expansion of the spindle and crucible at high temperatures are crucial.

Electrical Conductivity Measurement: AC Impedance Spectroscopy

The electrical conductivity of molten salts is typically measured using an AC impedance technique to avoid electrode polarization.

Methodology:

-

A conductivity cell with two or four electrodes made of an inert material (e.g., platinum, molybdenum) is used. The cell constant is predetermined using standard solutions of known conductivity (e.g., aqueous KCl).

-

The cell is immersed in the molten salt within a controlled environment furnace.

-

An AC voltage of small amplitude is applied across the electrodes over a range of frequencies.

-

The impedance of the cell is measured as a function of frequency.

-

The resistance of the molten salt is determined from the impedance spectrum, typically from the high-frequency intercept of the Nyquist plot with the real axis.

-

The specific electrical conductivity (κ) is calculated using the formula: κ = K_cell / R where K_cell is the cell constant and R is the measured resistance of the melt.

Surface Tension Measurement: Maximum Bubble Pressure Method

The maximum bubble pressure method is a reliable technique for measuring the surface tension of molten salts at high temperatures.

Methodology:

-

A capillary tube made of a material not wetted by the molten salt (e.g., platinum-rhodium alloy) is immersed into the melt.

-

An inert gas is slowly bubbled through the capillary.

-

The pressure inside the capillary increases as the bubble forms at the tip. The pressure reaches a maximum just before the bubble detaches.

-

This maximum pressure difference (ΔP_max) between the inside and outside of the bubble is measured.

-

The surface tension (γ) is calculated using the Tate's law: γ = (r / 2) * ΔP_max where r is the radius of the capillary.

-

Accurate determination of the capillary radius at the measurement temperature and the immersion depth are critical for precise measurements.

Logical Relationships of Physicochemical Properties

The physicochemical properties of molten salts are interconnected and influenced by the melt's structure and composition.

Conclusion

References

Unveiling the Thermal Behavior of Dipotassium Titanium Hexafluoride: A Technical Guide to Phase Transition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium titanium hexafluoride (K₂TiF₆), a key inorganic compound, finds extensive applications in metallurgy and materials science. Understanding its thermal stability and phase behavior is paramount for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the methodologies employed to study the phase transitions of K₂TiF₆. While specific quantitative data on its solid-state phase transitions remain elusive in publicly accessible literature, this document details the established experimental protocols and presents the current state of knowledge regarding its structural and thermal properties.

Introduction

This compound is a white, crystalline solid with established use as a fluxing agent in aluminum and magnesium metallurgy, and as a precursor for the production of titanium metal. Its performance in these high-temperature applications is intrinsically linked to its thermal stability and any phase transformations it may undergo upon heating. A thorough understanding of these properties is crucial for process control and the development of new materials. This guide outlines the primary experimental techniques used to characterize the phase transitions of K₂TiF₆.

Crystal Structure

At ambient temperature, this compound possesses a trigonal crystal structure. Key crystallographic data is summarized in Table 1. The structure consists of [TiF₆]²⁻ octahedra, where each titanium atom is coordinated to six fluorine atoms in a distorted octahedral arrangement. The potassium ions are situated between these octahedra, with each potassium atom bonded to twelve fluorine atoms.[1] An alternative description identifies the crystal structure as hexagonal, belonging to the P-3m1 space group.[2]

Table 1: Crystal Structure Data for this compound at Ambient Temperature

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | D³ᵈ₃ - C-3m | [1] |

| Unit Cell Dimension (a) | 5.715 ± 0.002 Å | [1] |

| Unit Cell Dimension (c) | 4.656 ± 0.001 Å | [1] |

Thermal Properties

The most well-documented thermal event for K₂TiF₆ is its melting point. However, there is a notable range in the reported values, which are presented in Table 2. This variation may be attributed to differences in experimental conditions and sample purity. While extensive studies have been conducted on the thermal behavior of K₂TiF₆ in reactive systems, particularly with aluminum,[3] there is a conspicuous absence of detailed studies on the solid-state phase transitions of the pure compound. Research on analogous compounds, such as K₂TaF₇, has revealed the presence of solid-solid phase transitions prior to melting, suggesting that K₂TiF₆ may exhibit similar behavior that warrants further investigation.[4]

Table 2: Reported Melting Points of this compound

| Melting Point (°C) | Reference |

| 780 | [4][5] |

| 800 | [6] |

| 899 | [7] |

| 960 | [8] |

Experimental Protocols for Phase Transition Studies

To rigorously characterize the potential phase transitions of this compound, a combination of thermal analysis and structural analysis techniques is essential. The following sections detail the standard experimental protocols for these investigations.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy changes.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of pure K₂TiF₆ (typically 5-10 mg) is hermetically sealed in an inert crucible (e.g., aluminum, platinum, or alumina, depending on the temperature range). An empty, sealed crucible is used as a reference.

-